molecular formula C19H23N3O7S B5215499 pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate

pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate

Cat. No.: B5215499
M. Wt: 437.5 g/mol
InChI Key: RRXKGMVDYKZPHA-UHFFFAOYSA-N
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Description

Pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate is a complex organic compound that features a carbamate group, a sulfamoyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-methoxy-2-nitroaniline with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with a phenyl isocyanate to form the final carbamate compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as thiols or amines, solvents like dimethylformamide.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: 4-amino-2-methoxyaniline derivatives.

    Substitution: Various substituted phenyl derivatives.

    Hydrolysis: Amine and carboxylic acid derivatives.

Scientific Research Applications

Pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pentyl N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]carbamate: Lacks the nitro group, resulting in different reactivity and biological activity.

    Pentyl N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]carbamate: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    Pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]urea: Contains a urea group instead of a carbamate, leading to different chemical properties.

Uniqueness

Pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

pentyl N-[4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O7S/c1-3-4-5-12-29-19(23)20-14-6-9-16(10-7-14)30(26,27)21-17-11-8-15(28-2)13-18(17)22(24)25/h6-11,13,21H,3-5,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXKGMVDYKZPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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